3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one
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Overview
Description
3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one is an organic compound with the molecular formula C7H11NO2. This compound features an amino group, a dihydrofuran ring, and a methylpropanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dihydrofuran-2-carbaldehyde with a suitable amine and a methylpropanone derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted amines or other functionalized derivatives.
Scientific Research Applications
3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one: Similar structure but lacks the methyl group on the propanone moiety.
3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one: Similar structure with an extended carbon chain.
Uniqueness
3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its analogs
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydrofuran-5-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h3,6H,2,4-5,9H2,1H3 |
InChI Key |
ZVLFNJSQIBZAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=CCCO1 |
Origin of Product |
United States |
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